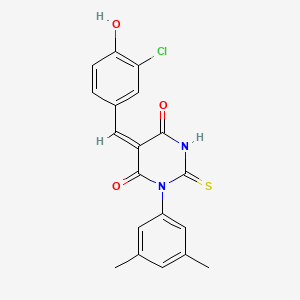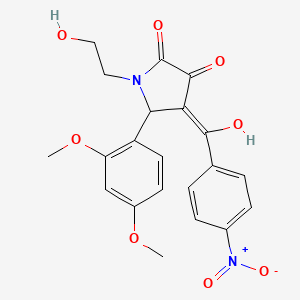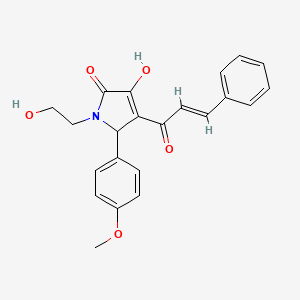
N~2~-(3-chlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(3-chlorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as CI-994, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the family of histone deacetylase inhibitors (HDACi), which are known to target the epigenetic machinery of cells and alter gene expression patterns. CI-994 has been extensively studied for its anticancer properties and has shown potential in treating various types of cancer.
作用機序
CI-994 targets the epigenetic machinery of cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a condensed chromatin structure and decreased gene expression. By inhibiting HDAC activity, CI-994 leads to increased acetylation of histones, resulting in an open chromatin structure and increased gene expression. This altered gene expression pattern can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
CI-994 has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest at the G1 and G2/M phases, leading to decreased proliferation of cancer cells. CI-994 has also been shown to induce apoptosis in cancer cells by activating caspase-dependent and -independent pathways. Additionally, CI-994 has been shown to induce differentiation in cancer cells, leading to a less aggressive phenotype.
実験室実験の利点と制限
One of the major advantages of CI-994 is its specificity for HDAC inhibition, which makes it a promising candidate for cancer therapy. Additionally, CI-994 has shown synergistic effects when used in combination with other chemotherapeutic agents, making it a potential candidate for combination therapy. However, one of the limitations of CI-994 is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Additionally, CI-994 has been shown to have off-target effects on other enzymes, which can lead to unwanted side effects.
将来の方向性
There are several future directions for the study of CI-994. One potential direction is to optimize the synthesis of CI-994 to improve its solubility and bioavailability. Additionally, further studies are needed to understand the off-target effects of CI-994 and to develop more specific HDAC inhibitors. Another potential direction is to study the effects of CI-994 on other diseases, such as neurodegenerative disorders and inflammatory diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of CI-994 in humans and to determine its potential for cancer therapy.
科学的研究の応用
CI-994 has been extensively studied for its anticancer properties and has shown potential in treating various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. CI-994 has also been studied in combination with other chemotherapeutic agents and has shown synergistic effects, making it a promising candidate for combination therapy.
特性
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-10(2)8-15-13(17)9-16(20(3,18)19)12-6-4-5-11(14)7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFGRKIWRQJZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3918358.png)

![N-{2-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918375.png)
![1-(2-ethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918383.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-methylbenzyl)thio]acetohydrazide](/img/structure/B3918390.png)

![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3918413.png)
![2-[(4-methylbenzyl)thio]-N'-(2-nitrobenzylidene)acetohydrazide](/img/structure/B3918417.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B3918423.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3918430.png)
![2-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B3918434.png)
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3918466.png)